2,5-anhydro-D-glucitol

概要

説明

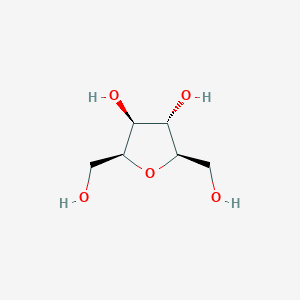

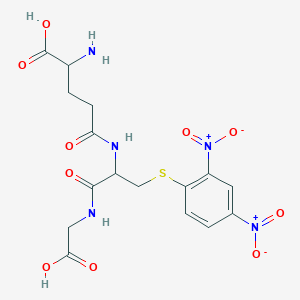

2,5-Anhydro-D-glucitol is a sugar alcohol classified as a monosaccharide . It is naturally present in several fruits and vegetables and serves as a metabolic derivative of glucose .

Synthesis Analysis

The synthesis of 2,5-anhydro-D-glucitol is described via intramolecular cyclization of diepoxide using ammonium formate in MeOH by a microwave-assisted reaction . The overall yield was 32% from D-mannitol derivative involving seven steps .Molecular Structure Analysis

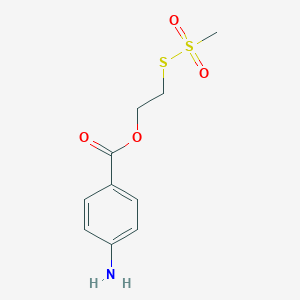

The molecular formula of 2,5-anhydro-D-glucitol is C6H12O5 . Its molecular weight is 164.16 g/mol . The IUPAC name is (2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol .Chemical Reactions Analysis

The synthesis of 2,5-anhydro-D-glucitol involves the intramolecular cyclization of diepoxide using ammonium formate in MeOH by a microwave-assisted reaction . The overall yield was 32% from D-mannitol derivative involving seven steps .Physical And Chemical Properties Analysis

The molecular weight of 2,5-anhydro-D-glucitol is 164.16 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The exact mass is 164.06847348 g/mol .科学的研究の応用

Blood Glucose Regulation

1,5-AG has been found to significantly suppress the elevation of blood glucose. This effect was observed when 1,5-AG was ingested simultaneously with sucrose by healthy subjects . This suggests that 1,5-AG could potentially be used in the management of blood glucose levels .

Inhibition of Disaccharidases

Research has shown that 1,5-AG can inhibit about 50% of sucrase activity in the small intestine of rats. It also strongly inhibited trehalase and lactase . This inhibition could potentially slow down the digestion of certain carbohydrates, thereby affecting the postprandial blood glucose levels .

Diabetes Biomarker

1,5-AG has been identified as a potential biomarker for diabetes. It has been found in saliva and its levels in the body are strictly negatively correlated with blood glucose concentrations . This suggests that 1,5-AG could be used in the diagnosis and monitoring of diabetes .

Metabolic Control Marker

Both 1,5-AG and HbA1c are retrospective markers of metabolic control. They have been used in the assessment and ongoing management of diabetes mellitus . This suggests that 1,5-AG could be used as a tool for monitoring the effectiveness of diabetes treatments .

Potential Role in COVID-19

A study found that 1,5-AG can significantly inhibit SARS-CoV-2 infection. The study also found that diabetes patients, who typically have significantly lower levels of 1,5-AG, are more likely to develop severe symptoms and die after contracting COVID-19 . This suggests that 1,5-AG could potentially be used in the treatment and management of COVID-19 .

Energy Source

1,5-AG is readily absorbed from the small intestine and excreted quickly into the urine. Its available energy is 0 kJ/g (0 kcal/g). This suggests that 1,5-AG could potentially be used as a low-calorie sweetener .

作用機序

Target of Action

The primary target of 2,5-Anhydro-D-Glucitol (1,5-AG) is the SARS-CoV-2 virus, specifically the spike protein S2 subunit HR1 structural domain . It also interacts with the enzyme Pyruvate Kinase .

Mode of Action

1,5-AG can bind to the V952 and N955 sites of the SARS-CoV-2 spike protein S2 subunit HR1 structural domain . This binding inhibits the formation of the S2 subunit 6-HB, affecting the process of virus-cell membrane fusion, thereby inhibiting the SARS-CoV-2 virus from infecting host cells .

Biochemical Pathways

1,5-AG affects the biochemical pathways related to glucose metabolism. It is structurally similar to glucose and is strictly negatively correlated with blood glucose concentration in the human body . It can significantly inhibit the infection of the SARS-CoV-2 virus .

Pharmacokinetics

1,5-AG is readily absorbed from the small intestine and quickly excreted into the urine . In rats, 1,5-AG in serum increased 30 minutes after oral administration, and almost 100% of 1,5-AG was excreted into the urine 24 hours after administration . In humans, 1,5-AG in serum showed a peak 30 minutes after ingestion and decreased gradually over 180 minutes. About 60% of 1,5-AG was excreted into the urine for 9 hours following ingestion .

Result of Action

The result of 1,5-AG’s action is the significant inhibition of SARS-CoV-2 virus infection. In diabetic mice, supplementing 1,5-AG can significantly inhibit the onset of severe SARS-CoV-2 infection . It also significantly suppresses the elevation of blood glucose .

Action Environment

The action of 1,5-AG is influenced by various environmental factors. For instance, the level of 1,5-AG in the human body is strictly negatively correlated with blood glucose concentration . In diabetic patients, the level of 1,5-AG is significantly deficient, which may be an important reason for the easy onset of severe illness and death after SARS-CoV-2 infection . Furthermore, 1,5-AG is widely present in our daily food, with a rich content in soybeans .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHWWJLLPNDHGL-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893380 | |

| Record name | 2,5-Sorbitan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-anhydro-D-glucitol | |

CAS RN |

27826-73-9 | |

| Record name | 2,5-Anhydro-D-glucitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027826739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Sorbitan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-ANHYDRO-D-GLUCITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAZ6LS7Z8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,5-anhydro-D-glucitol?

A1: 2,5-Anhydro-D-glucitol has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol.

Q2: How is 2,5-anhydro-D-glucitol typically synthesized?

A2: A common method for synthesizing 2,5-anhydro-D-glucitol is through the acid-catalyzed dehydration of D-mannitol. [] Additionally, it can be synthesized via regio- and stereoselective anionic cyclopolymerization of 1,2:5,6-dianhydro-D-mannitol derivatives followed by deprotection. [, , , , ]

Q3: What is unique about the cyclopolymerization of 1,2:5,6-dianhydro-D-mannitol for 2,5-anhydro-D-glucitol synthesis?

A3: Cyclopolymerization allows for the creation of polymers with 2,5-anhydro-D-glucitol as repeating units. This method is advantageous for generating polymers with specific properties, like macromolecular ionophores. [, , , , ]

Q4: How does 2,5-anhydro-D-glucitol exert its biological effects?

A4: 2,5-Anhydro-D-glucitol itself often acts as a pro-drug. It requires phosphorylation by cellular kinases to yield 2,5-anhydro-D-glucitol-1,6-bisphosphate (2,5-anhydro-D-glucitol-1,6-bisP), which is the active form exhibiting inhibitory effects on enzymes like fructose-1,6-bisphosphatase (Fru-1,6-Pase) and phosphofructokinase (PFK). [, , , , , ]

Q5: How does the structure of 2,5-anhydro-D-glucitol-1,6-bisP contribute to its inhibitory activity against Fru-1,6-Pase?

A6: While the absence of the anomeric hydroxyl group is critical, molecular modeling suggests that the overall structure of 2,5-anhydro-D-glucitol-1,6-bisP allows it to interact with the active site amino acid residues similarly to the natural substrate, fructose-1,6-bisphosphate, contributing to its competitive inhibition. []

Q6: What is the significance of 2,5-anhydro-D-glucitol's interaction with PFK in cancer research?

A7: Studies show that PFKs are often upregulated in cancer cells, contributing to their increased glycolytic activity. 2,5-anhydro-D-glucitol-6-phosphate, a phosphorylated derivative of 2,5-anhydro-D-glucitol, acts as a PFK inhibitor and has shown promise in preclinical studies by reducing glycolysis and inhibiting the growth and invasion of bladder cancer cells. []

Q7: Beyond enzyme inhibition, what other applications have been explored for 2,5-anhydro-D-glucitol and its derivatives?

A8: Derivatives of 2,5-anhydro-D-glucitol have shown potential as chiral stationary phases for high-performance liquid chromatography (HPLC) and as macromolecular ionophores with selective binding affinities for different metal cations. [, , , , , ]

Q8: What is the solubility profile of 2,5-anhydro-D-glucitol polymers?

A9: The solubility of these polymers is influenced by the substituents on the 3,4-positions of the 2,5-anhydro-D-glucitol ring. For instance, polymers with methyl or ethyl substituents tend to be amphiphilic, soluble in both organic solvents and water. Increasing the alkyl chain length reduces water solubility, while deprotected polymers demonstrate enhanced water solubility. [, , ]

Q9: How do the alkyl substituents on 2,5-anhydro-D-glucitol polymers impact their cation-binding properties?

A10: Longer alkyl chains generally lead to decreased cation-binding capacity. This is attributed to steric hindrance around the oxygen atoms responsible for coordinating with metal cations. [, ]

Q10: How do structural modifications to 2,5-anhydro-D-glucitol affect its activity?

A11: The presence and configuration of hydroxyl groups are crucial. Replacing the C2 hydroxyl with a hydrogen (as in 2,5-anhydro-D-glucitol) is key for its interaction with Fru-1,6-Pase. The phosphorylation of 2,5-anhydro-D-glucitol is essential for its activity against both Fru-1,6-Pase and PFK. [, , , , , ] Alkyl chain length at the 3,4-positions influences cation binding and polymer properties. [, ]

Q11: What structural features are important for 2,5-anhydro-D-glucitol derivatives to act as activators of pyrophosphate-dependent phosphofructokinase (PPi-PFK)?

A12: Similar to Fru-2,6-bisP, the presence of two phosphate groups separated by a specific distance is crucial for activating PPi-PFK. The 2,5-anhydro-D-glucitol 1,6-bisphosphate exhibits significant activating potential, suggesting the importance of the spatial arrangement of the phosphate groups. []

Q12: What are some areas for future research on 2,5-anhydro-D-glucitol?

A13: Future research could explore: * Optimization of 2,5-anhydro-D-glucitol-based polymers for specific applications, such as drug delivery systems or enantioselective membranes. [, ]* In-depth investigation of the metabolic pathways and enzymes involved in the bioactivation and mode of action of 2,5-anhydro-D-glucitol in different organisms. []* Further development of 2,5-anhydro-D-glucitol-based PFK inhibitors as potential anticancer agents, focusing on efficacy, safety, and pharmacokinetic properties. []* Detailed toxicological studies to evaluate the safety profile and potential long-term effects of 2,5-anhydro-D-glucitol and its derivatives. []

Q13: What are the limitations of current research on 2,5-anhydro-D-glucitol?

A14: While promising, much of the research on 2,5-anhydro-D-glucitol and its derivatives remains in the preclinical stage. More comprehensive studies are needed to:* Determine its efficacy and safety in human subjects through clinical trials. []* Investigate potential long-term effects and toxicity. []* Elucidate its absorption, distribution, metabolism, and excretion (ADME) profile. []* Understand potential drug-drug interactions and resistance mechanisms. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)

![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)

![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)